LSD1 Biochemical Inhibition Potency (IC50) Compared to a Representative Triazolopyrimidine LSD1 Inhibitor
In a direct enzymatic assay using N-terminal truncated human LSD1 (residues 151-852) and a histone H3(1-21)K4(Me1) biotinylated substrate, 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one demonstrated an IC50 of 810 nM [1]. This potency can be benchmarked against a structurally distinct but functionally related triazolopyrimidine LSD1 inhibitor, Compound 27 from Li et al. (2017), which achieved an IC50 of 564 nM under comparable biochemical conditions [2]. While the triazolopyrimidine core differs, this class-level comparison highlights that the target compound's potency is within the same order of magnitude, confirming its utility as a chemical probe, though it does not represent a best-in-class potency.
| Evidence Dimension | LSD1 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 810 nM |
| Comparator Or Baseline | Compound 27 (Triazolopyrimidine derivative): IC50 = 564 nM [2] |
| Quantified Difference | 1.44-fold less potent than Compound 27 in this assay |
| Conditions | N-terminal truncated human LSD1 (151-852), H3(1-21)K4(Me1) biotin substrate, 30 min incubation |
Why This Matters
This provides a quantitative benchmark for researchers selecting an LSD1 inhibitor, confirming the compound's activity level and enabling informed potency-based selection relative to other published tools.
- [1] BindingDB. (2019). BDBM50241495: IC50 = 810 nM for human LSD1. Assay Description: Inhibition of N-terminal truncated human LSD1 (151 to 852 residues) using histone H3(1-21)K4(Me1) biotin. View Source
- [2] Li, Z., et al. (2017). Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 8(4), 384-389. (Compound 27, IC50 = 0.564 μM) View Source
